N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide
Description
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes an indazole ring and an octahydro-indenyl group
Properties
IUPAC Name |
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18(9-12-4-5-15-11-19-21-17(15)8-12)20-16-7-6-13-2-1-3-14(13)10-16/h4-5,8,11,13-14,16H,1-3,6-7,9-10H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFUILCMTVDGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(CC2C1)NC(=O)CC3=CC4=C(C=C3)C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Synthesis of the Octahydro-indenyl Group: This can be achieved through hydrogenation of an indene derivative.
Coupling Reaction: The final step involves coupling the indazole ring with the octahydro-indenyl group using acetamide as a linker. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering a cellular response.
DNA/RNA: The compound could interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-5-yl)acetamide
- N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-4-yl)acetamide
Uniqueness
N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)-2-(1H-indazol-6-yl)acetamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to the position of the indazole ring and the specific substituents attached to it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
